Spiro[3.5]nonan-6-amine

Spirocyclic building blocks Positional isomerism Medicinal chemistry SAR

Spiro[3.5]nonan-6-amine (CAS 1255099-64-9) is an alicyclic primary amine building block featuring a rigid spirocyclic scaffold comprising a cyclobutane ring and a cyclohexane ring fused at a single shared carbon atom, with the primary amine group positioned at the 6-position on the cyclohexane moiety. The compound has the molecular formula C9H17N and a molecular weight of 139.24 g/mol, with the SMILES notation NC1CCCC2(CCC2)C1.

Molecular Formula C9H17N
Molecular Weight 139.24
CAS No. 1255099-64-9
Cat. No. B1651291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonan-6-amine
CAS1255099-64-9
Molecular FormulaC9H17N
Molecular Weight139.24
Structural Identifiers
SMILESC1CC(CC2(C1)CCC2)N
InChIInChI=1S/C9H17N/c10-8-3-1-4-9(7-8)5-2-6-9/h8H,1-7,10H2
InChIKeySGIHGHIMPCGIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.5]nonan-6-amine CAS 1255099-64-9: Core Structural Features and Procurement-Relevant Classification


Spiro[3.5]nonan-6-amine (CAS 1255099-64-9) is an alicyclic primary amine building block featuring a rigid spirocyclic scaffold comprising a cyclobutane ring and a cyclohexane ring fused at a single shared carbon atom, with the primary amine group positioned at the 6-position on the cyclohexane moiety [1]. The compound has the molecular formula C9H17N and a molecular weight of 139.24 g/mol, with the SMILES notation NC1CCCC2(CCC2)C1 [1]. This spiro[3.5]nonane core belongs to a broader class of spirocyclic amine scaffolds that have emerged as privileged structures in medicinal chemistry due to their three-dimensional conformational constraints and enhanced metabolic stability relative to monocyclic amine counterparts [2].

Why Spiro[3.5]nonan-6-amine Cannot Be Replaced by Other Spiro[3.5]nonane Amines or Monocyclic Analogs in Structure-Driven Programs


Positional isomerism within the spiro[3.5]nonane framework fundamentally alters both the three-dimensional spatial orientation of the amine functional group and the conformational flexibility of the scaffold [1]. Spiro[3.5]nonan-6-amine positions the amine on the cyclohexane ring carbon adjacent to the spiro junction, whereas the commercially available 7-amine isomer (CAS 1232433-32-7) places the amine further along the cyclohexane ring, resulting in a distinct exit vector and different steric environment [1]. In structure-activity relationship (SAR) studies of spirocyclic amines, even subtle changes in amine positioning have been shown to profoundly affect target binding, with the 7-azaspiro[3.5]nonane scaffold demonstrating kinact/Ki values exceeding 1500 M⁻¹s⁻¹ for fatty acid amide hydrolase inhibition, whereas other spirocyclic cores within the same study series proved substantially less potent [2]. Generic substitution without verifying the specific isomer can therefore invalidate SAR continuity, compromise patent composition-of-matter claims, and introduce unrecognized batch-to-batch variability that undermines experimental reproducibility.

Quantitative Differentiation Evidence for Spiro[3.5]nonan-6-amine (CAS 1255099-64-9) Relative to Structural Analogs


Positional Isomer Differentiation: 6-Amine Versus 7-Amine Spiro[3.5]nonane Scaffolds

Spiro[3.5]nonan-6-amine differs from the 7-amine positional isomer (CAS 1232433-32-7) in the exact ring position of the primary amine group on the cyclohexane moiety, resulting in distinct physicochemical and steric properties. The 6-amine places the amino group adjacent to the spiro junction (one carbon away), whereas the 7-amine positions the amine two carbons from the junction, creating a different exit vector and conformational profile that is critical for structure-based design applications [1].

Spirocyclic building blocks Positional isomerism Medicinal chemistry SAR

Spiro[3.5]nonane Scaffold Versus 7-Azaspiro[3.5]nonane Core: Comparative Potency in FAAH Inhibition

While Spiro[3.5]nonan-6-amine contains an all-carbon spiro[3.5]nonane core, the 7-azaspiro[3.5]nonane scaffold incorporates a nitrogen atom within the spirocyclic ring system, which has been shown to confer superior FAAH inhibitory activity relative to alternative spirocyclic frameworks. Lead compounds derived from the 7-azaspiro[3.5]nonane core demonstrated kinact/Ki potency values greater than 1500 M⁻¹s⁻¹ against fatty acid amide hydrolase, distinguishing this scaffold from other spirocyclic cores evaluated in the same study [1]. Spiro[3.5]nonan-6-amine serves as a carbocyclic analog lacking the ring nitrogen, offering a distinct electronic and hydrogen-bonding profile for SAR exploration.

FAAH inhibition Spirocyclic inhibitors Enzyme kinetics

Spiro[3.5]nonane Scaffolds in Muscarinic Acetylcholine Receptor M4 Antagonist Programs

Substituted 7-azaspiro[3.5]nonane compounds have been disclosed in patent literature as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), a target implicated in neurological and psychiatric disorders [1]. Spiro[3.5]nonan-6-amine represents the carbocyclic analog of this privileged pharmacophore, enabling systematic exploration of the contribution of the ring nitrogen atom to receptor binding and selectivity. The carbocyclic scaffold may offer distinct pharmacokinetic properties, including altered basicity and metabolic stability, relative to the nitrogen-containing analog.

mAChR M4 antagonists Neurological disorders Spirocyclic drug candidates

Evidence-Supported Application Scenarios for Spiro[3.5]nonan-6-amine (CAS 1255099-64-9) in Research and Industrial Procurement


Structure-Activity Relationship Studies of Spirocyclic FAAH Inhibitor Scaffolds

Researchers optimizing fatty acid amide hydrolase inhibitors require systematic evaluation of carbocyclic versus heterocyclic spiro[3.5]nonane cores. Spiro[3.5]nonan-6-amine provides the carbocyclic baseline for direct comparison with the highly potent 7-azaspiro[3.5]nonane leads that achieved kinact/Ki values exceeding 1500 M⁻¹s⁻¹ [1]. Procurement of the 6-amine isomer enables assessment of amine position effects and nitrogen substitution contributions to potency and selectivity.

Muscarinic Acetylcholine Receptor M4 Antagonist Development Programs

Given that substituted 7-azaspiro[3.5]nonane derivatives are claimed as mAChR M4 antagonists [1], medicinal chemistry teams require the corresponding carbocyclic spiro[3.5]nonan-6-amine building block to explore structure-property relationships and establish intellectual property positions. The carbocyclic analog may exhibit altered basicity (pKa) and metabolic stability, providing a distinct physicochemical profile for lead optimization.

Positional Isomer-Controlled Building Block Library Construction for Spirocyclic SAR

For laboratories constructing spirocyclic compound libraries, the availability of both 6-amine and 7-amine positional isomers (CAS 1255099-64-9 and 1232433-32-7, respectively) enables systematic evaluation of amine exit vector effects on target engagement and ADME properties [1][2]. The 1-carbon positional difference along the cyclohexane ring alters the spatial orientation of the amine group, which can be critical for achieving optimal binding interactions.

Synthesis of Novel Spiro-Fused Heterocycles via Amine Functionalization

Spiro[3.5]nonan-6-amine serves as a versatile primary amine handle for derivatization via amide coupling, reductive amination, urea formation, and sulfonamide synthesis. This enables incorporation of the conformationally constrained spiro[3.5]nonane scaffold into diverse pharmacologically relevant chemotypes. The rigid spirocyclic framework imparts enhanced metabolic stability compared to flexible aliphatic amine building blocks, a property valued in drug discovery programs seeking improved pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[3.5]nonan-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.